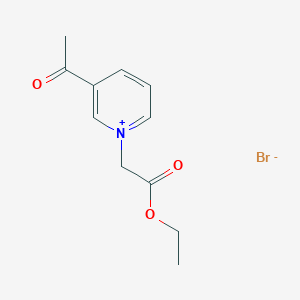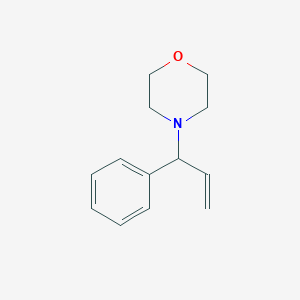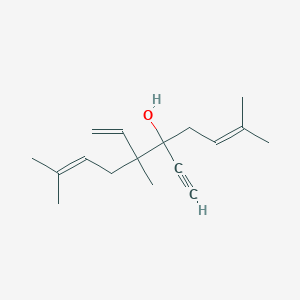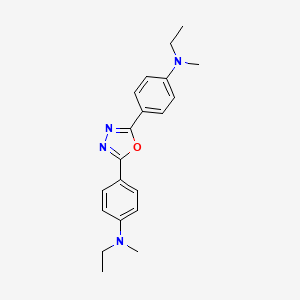
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) can be compared with other similar compounds, such as:
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dipyridinium dibromide monohydrate
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) lies in its specific substituents, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
90429-27-9 |
|---|---|
Formule moléculaire |
C20H24N4O |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-ethyl-4-[5-[4-[ethyl(methyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]-N-methylaniline |
InChI |
InChI=1S/C20H24N4O/c1-5-23(3)17-11-7-15(8-12-17)19-21-22-20(25-19)16-9-13-18(14-10-16)24(4)6-2/h7-14H,5-6H2,1-4H3 |
Clé InChI |
HRFOFUYBEQXOMR-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


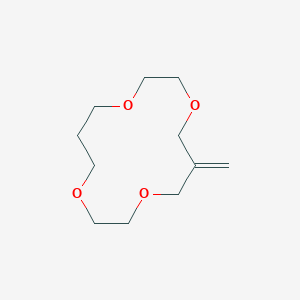
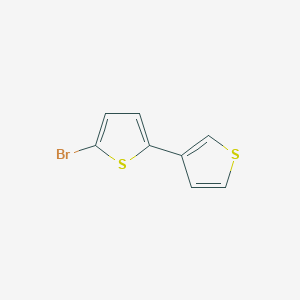
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
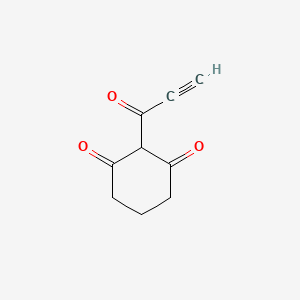

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
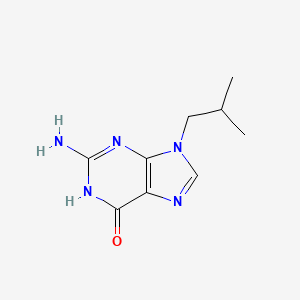
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
